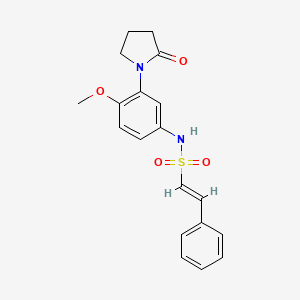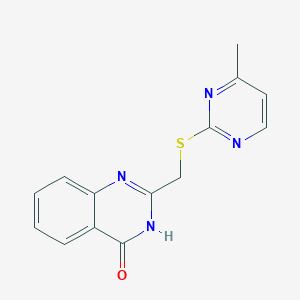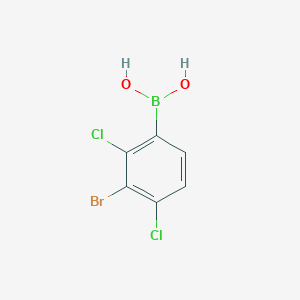
(3-Bromo-2,4-dichlorophenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-2,4-dichlorophenyl)boronic acid is an organoboron compound with the molecular formula C6H4BBrCl2O2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,4-dichlorophenyl)boronic acid typically involves the reaction of 3-bromo-2,4-dichlorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the oxidation of the boronic acid .
Grignard Reaction:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
化学反应分析
Types of Reactions
(3-Bromo-2,4-dichlorophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Protodeboronation: Under acidic conditions, the boronic acid group can be replaced by a hydrogen atom.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol) at elevated temperatures (80-100°C).
Oxidation: Hydrogen peroxide or other oxidizing agents in an aqueous medium.
Protodeboronation: Acidic conditions using hydrochloric acid or sulfuric acid.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Corresponding phenol.
Protodeboronation: 3-Bromo-2,4-dichlorobenzene.
科学研究应用
(3-Bromo-2,4-dichlorophenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
作用机制
The primary mechanism of action for (3-Bromo-2,4-dichlorophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate. The reaction proceeds through three main steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate, forming a palladium-halide complex.
Transmetalation: The boronic acid transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and is regenerated for further catalytic cycles.
相似化合物的比较
(3-Bromo-2,4-dichlorophenyl)boronic acid can be compared with other similar boronic acids, such as:
3,4-Dichlorophenylboronic acid: Similar structure but lacks the bromine substituent.
2,4-Dichlorophenylboronic acid: Similar structure but with chlorine substituents at different positions.
Uniqueness
The presence of both bromine and chlorine substituents in this compound provides unique electronic and steric properties, making it a valuable reagent for specific synthetic applications .
属性
IUPAC Name |
(3-bromo-2,4-dichlorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrCl2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTREGNFOOCHHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)Br)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B2937237.png)
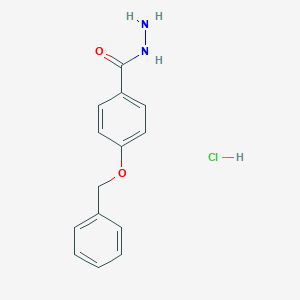
![Tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate](/img/structure/B2937240.png)
![4-{[(2,3-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2937242.png)
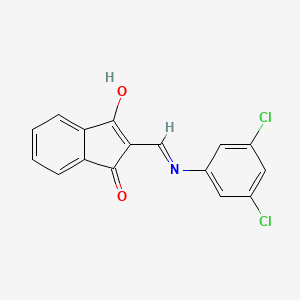
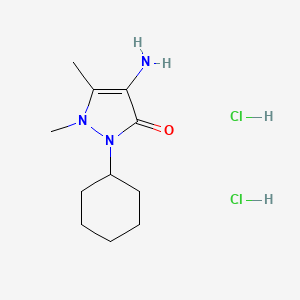
![1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-(thiophen-2-yl)urea](/img/structure/B2937247.png)
![3-[Methyl(4-nitrophenyl)amino]propanenitrile](/img/structure/B2937248.png)
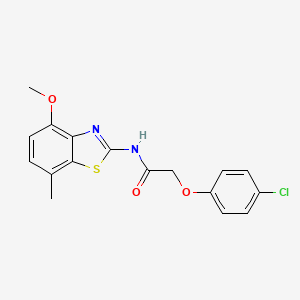
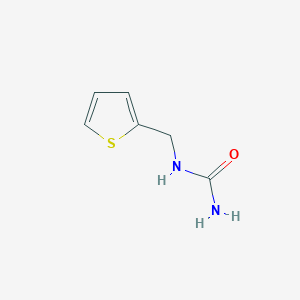
![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2937257.png)
